molecular formula C18H22N2O2 B184744 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde CAS No. 498560-54-6

2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde

Cat. No.: B184744
CAS No.: 498560-54-6
M. Wt: 298.4 g/mol
InChI Key: GYUYIADPDHJUDX-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a complex organic compound with a molecular formula of C18H22N2O2 This compound is notable for its indole core structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.

    Aldehyde Functionalization: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo various substitution reactions, including alkylation and acylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylic acid

    Reduction: 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold that can be functionalized in numerous ways, making it valuable for the development of new materials and catalysts.

Biology

In biological research, compounds with indole structures are often studied for their potential biological activities. This compound could be investigated for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, indole derivatives are known for their pharmacological properties. This compound could be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as fluorescence or stability under harsh conditions.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core could facilitate binding to these targets, while the piperidine ring and aldehyde group could enhance its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-3-carbaldehyde: Lacks the piperidine ring, making it less complex and potentially less versatile.

    2-Methyl-1H-indole-3-carbaldehyde: Similar structure but without the piperidine ring, which could affect its reactivity and applications.

    1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde: Similar but lacks the methyl group on the indole ring, which could influence its chemical properties.

Uniqueness

2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is unique due to the combination of the indole core, piperidine ring, and aldehyde functional group

This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-7-5-6-10-19(13)18(22)11-20-14(2)16(12-21)15-8-3-4-9-17(15)20/h3-4,8-9,12-13H,5-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUYIADPDHJUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C(=C(C3=CC=CC=C32)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387812
Record name 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498560-54-6
Record name 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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